molecular formula C15H20O2 B2783058 1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid CAS No. 1225791-15-0

1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B2783058
CAS No.: 1225791-15-0
M. Wt: 232.323
InChI Key: FJFQHMWIZGFQHN-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid is a carboxylic acid derivative of significant interest in organic chemistry and pharmaceutical research. While specific pharmacological data for this compound is the subject of ongoing research, its molecular framework is highly valuable. The compound features a cyclohexane ring disubstituted with a carboxylic acid group and a (2-methylphenyl)methyl (o-tolylmethyl) benzyl group, a structure that is often explored in the development of novel chemical entities. Carboxylic acids are pivotal in organic synthesis, frequently serving as key precursors for a wide range of derivatives via nucleophilic acyl substitution reactions . These reactions enable the synthesis of esters, amides, and acid halides, which are crucial for constructing more complex molecules, probing biological activity, and developing new materials. Researchers value this compound as a potential building block or intermediate in medicinal chemistry. The structural motif of a carboxylic acid attached to an alicyclic ring system is found in various bioactive molecules. For instance, structurally related compounds, such as 1-(2-methylphenyl)cyclohexane-1-carboxylic acid, are available from chemical suppliers as life science products and pharmaceutical intermediates . This suggests its utility in designing and synthesizing compounds for high-throughput screening and structure-activity relationship (SAR) studies. The presence of the carboxylic acid group allows for further synthetic manipulation or for interaction with biological targets, making it a versatile tool for chemists. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-12-7-3-4-8-13(12)11-15(14(16)17)9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFQHMWIZGFQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225791-15-0
Record name 1-[(2-methylphenyl)methyl]cyclohexane-1-carboxylic acid
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Preparation Methods

The synthesis of 1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of cyclohexane with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 1-[(2-Methylphenyl)methyl]cyclohexane.

    Oxidation: The alkylated product is then subjected to oxidation using a strong oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the carboxylic acid group, yielding this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic or coupling conditions. For example:

  • Reaction with methanol : Forms the methyl ester derivative in the presence of H<sub>2</sub>SO<sub>4</sub> or DCC (dicyclohexylcarbodiimide).

  • Selectivity : Steric hindrance from the cyclohexane and 2-methylbenzyl groups may reduce reaction rates compared to simpler carboxylic acids.

Reaction TypeReagents/ConditionsProductYield/SelectivityReference
EsterificationMethanol, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl 1-[(2-methylphenyl)methyl]cyclohexane-1-carboxylate~70–80% (estimated)

Nucleophilic Substitution at the Benzyl Position

The 2-methylbenzyl group may participate in electrophilic aromatic substitution (EAS) or radical-mediated reactions, though direct evidence is limited. Theoretical reactivity aligns with substituted toluene derivatives:

  • Nitration/Sulfonation : Likely occurs at the para position relative to the methyl group on the aromatic ring, but no experimental data exists.

  • Halogenation : Bromination under FeBr<sub>3</sub> catalysis could yield halogenated derivatives.

Salt Formation

The carboxylic acid forms salts with bases, enhancing solubility for pharmaceutical applications:

  • Sodium salt synthesis : Treatment with NaOH in aqueous ethanol yields the sodium carboxylate .

Reaction TypeReagents/ConditionsProductApplicationReference
Salt formationNaOH, ethanol/waterSodium 1-[(2-methylphenyl)methyl]cyclohexane-1-carboxylateImproved bioavailability

Reduction of the Carboxylic Acid Group

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH<sub>4</sub>:

  • Product : 1-[(2-Methylphenyl)methyl]cyclohexanemethanol (theoretical yield: ~50–60%).

Key Structural Influences on Reactivity

  • Steric effects : The bulky cyclohexane and benzyl groups hinder reactions at the carboxylic acid.

  • Electronic effects : The electron-donating methyl group on the aromatic ring directs EAS to the para position.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₈O₂
  • Molecular Weight : 218.29 g/mol
  • Structural Features : The compound features a cyclohexane ring substituted with a 2-methylphenyl group and a carboxylic acid moiety, which contributes to its diverse reactivity and potential biological activity.

Medicinal Chemistry

1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid is primarily investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Research indicates that carboxylic acids can modulate inflammatory pathways. Studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for further investigation in treating inflammatory diseases .
  • Analgesic Properties : Similar compounds have been studied for analgesic effects, indicating that this compound may hold promise in pain management therapies .

Biological Studies

The compound's interaction with biological systems is of significant interest:

  • Cellular Mechanisms : Studies have shown that related compounds can influence cellular energetics and differentiation in neuroblastoma cells. This suggests that this compound could affect similar pathways .
  • Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for predicting biological activity. The presence of the methylphenyl group enhances lipophilicity and may increase binding affinity to biological targets .

Materials Science

In addition to its biological applications, this compound has potential uses in materials science:

  • Polymer Synthesis : The carboxylic acid functional group allows for the incorporation of this compound into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.
  • Flavouring Agents : Certain derivatives of cyclohexane carboxylic acids are utilized in the fragrance industry due to their pleasant olfactory properties. This compound may serve as a precursor for developing new flavoring agents .

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of related compounds demonstrated that they could reduce inflammation markers in vitro. The findings suggest that this compound might exhibit similar effects, warranting further exploration in clinical settings.

Case Study 2: Neuroblastoma Differentiation

Research on neuroblastoma cells showed that compounds with similar structures could induce differentiation. This highlights the potential of this compound as a therapeutic agent in cancer treatment, particularly in promoting differentiation in malignant cells .

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences and electronic effects among 1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid and analogous compounds:

Compound Name Substituent(s) Key Features References
This compound 2-Methylbenzyl group Steric hindrance from ortho-methyl; moderate electron-donating effects.
1-(2-Fluorophenyl)aminocyclohexanecarboxylic acid 2-Fluorophenylamino group Electron-withdrawing fluorine enhances acidity; potential H-bonding.
1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid Cyclopropylcarbamoyl methyl group Strained cyclopropane ring; carbamoyl group introduces polarity.
1-(4-Hydroxyphenyl)cyclohexanecarboxylic acid 4-Hydroxyphenyl group Strong H-bond donor (OH); increased solubility in polar solvents.
1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid 2-Methoxyphenyl group Resonance electron donation (methoxy); higher polarity than methyl.
1-{[(2-Methylpiperidine-1-)sulfonyl]amino}cyclohexane-1-carboxylic acid Sulfonylamino-2-methylpiperidine group Sulfonamide enhances acidity; bulky substituent reduces conformational flexibility.

Notes:

  • Electronic Effects : Electron-withdrawing groups (e.g., -F in ) increase the acidity of the carboxylic acid, while electron-donating groups (e.g., -CH₃ in ) reduce it.
  • Steric Effects: Bulky substituents like the sulfonylamino-2-methylpiperidine group in may hinder molecular interactions compared to smaller groups.

Physicochemical Properties

  • Acidity: The pKa of the carboxylic acid is influenced by substituents. For example, the fluorophenylamino group in lowers pKa due to electron withdrawal, while the methyl group in raises it slightly.
  • Solubility : Polar groups (e.g., -OH in , -SO₂NH- in ) enhance aqueous solubility. The 2-methylbenzyl group in increases lipophilicity, favoring membrane permeability.

Biological Activity

1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid, commonly referred to as a cyclohexane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclohexane ring substituted with a methylphenyl group and a carboxylic acid functional group, which may influence its interaction with biological targets.

The molecular formula for this compound is C14H18O2C_{14}H_{18}O_2. Its structure includes:

  • A cyclohexane backbone
  • A methyl group attached to the phenyl ring
  • A carboxylic acid group that can participate in hydrogen bonding and other interactions

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.
  • Anti-inflammatory Effects : The carboxylic acid moiety is known to contribute to anti-inflammatory properties, which are beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Potential as a Pharmaceutical Agent : Ongoing research is investigating its efficacy as a pharmaceutical agent, particularly in drug formulation aimed at treating inflammatory diseases and infections .

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. The carboxylic acid group can form hydrogen bonds with target proteins, potentially modulating their activity. This interaction may lead to inhibition or activation of various biochemical pathways relevant to inflammation and microbial resistance .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds. Below is a comparative table highlighting key similarities and differences.

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotes
This compoundYesYesPotential for drug development
1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acidModerateYesEnhanced stability due to fluorination
1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acidYesModerateChlorine may affect binding affinity

Case Studies

Recent studies have focused on the biological activity of this compound in vitro and in vivo:

  • In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of bacterial growth in several strains, suggesting its potential use as an antimicrobial agent .
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of the compound. Results indicated a reduction in inflammation markers following administration, supporting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid, and how can yield and purity be maximized?

  • Methodological Answer :

  • Friedel-Crafts Alkylation : Start with cyclohexanone and 2-methylbenzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate 1-[(2-Methylphenyl)methyl]cyclohexanone. Optimize reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of ketone to alkylating agent) to minimize side products .

  • Oxidation : Convert the ketone intermediate to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄/H₂O) at 80–90°C. Monitor reaction progress via TLC and purify via recrystallization (ethanol/water) to achieve >95% purity .

  • Alternative Oxidants : Chromium trioxide (CrO₃) in acetic acid can be used but requires careful handling due to toxicity. Yields vary between 70–85% depending on solvent polarity .

    • Data Table : Comparison of Oxidation Agents
OxidantSolventTemperature (°C)Yield (%)Purity (%)
KMnO₄H₂SO₄/H₂O80–908595
CrO₃Acetic acid60–707590

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H NMR to identify the methylphenyl group (δ 2.3–2.5 ppm for Ar-CH₃) and cyclohexane protons (δ 1.2–2.1 ppm). ¹³C NMR confirms the carboxylic acid carbon (δ ~175 ppm) .
  • IR Spectroscopy : Detect the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 246.162 (C₁₅H₁₈O₂) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methylphenyl substituent influence the compound’s reactivity in further derivatization?

  • Methodological Answer :

  • Steric Hindrance : The ortho-methyl group impedes electrophilic substitution at the phenyl ring. Use bulky reagents (e.g., tert-butyl groups) sparingly.

  • Derivatization Strategies :

  • Esterification : React with methanol/H₂SO₄ to form the methyl ester, monitored via loss of O-H stretch in IR .

  • Amide Formation : Couple with amines using HATU/DIEA in DMF, achieving 60–75% yields. The methyl group reduces nucleophilic attack efficiency by ~20% compared to unsubstituted analogs .

    • Case Study : Comparison with 1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic Acid
DerivativeEsterification Yield (%)Amidation Yield (%)
2-Methylphenyl7865
3-Fluorophenyl8580

Q. How can conformational analysis resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict chair vs. boat conformations of the cyclohexane ring. The 2-methylphenyl group stabilizes chair conformations, affecting binding to hydrophobic enzyme pockets .
  • X-ray Crystallography : Resolve crystal structures to validate computational predictions. Compare with analogs (e.g., 4-methyl derivatives) to identify activity cliffs .
  • Biological Assays : Test enzyme inhibition (e.g., COX-2) under standardized conditions (IC₅₀ measurements) to correlate conformation-activity relationships .

Q. What are the primary sources of synthetic impurities, and how can they be mitigated during scale-up?

  • Methodological Answer :

  • Common Impurities :
  • Over-Oxidation Products : Diketones from excessive KMnO₄ use. Mitigate by controlling reaction time and temperature .
  • Alkylation Byproducts : Di-substituted cyclohexanes from excess 2-methylbenzyl chloride. Use dropwise addition and inert atmospheres .
  • Purification Techniques :
  • Flash Chromatography : Use silica gel (hexane/ethyl acetate, 3:1) to separate carboxylic acid from neutral byproducts.
  • Crystallization : Ethanol/water (7:3) yields >99% pure product at industrial scales .

Methodological Notes

  • Data Contradictions : Discrepancies in oxidation yields (KMnO₄ vs. CrO₃) may arise from solvent polarity or trace moisture. Replicate under anhydrous conditions for consistency .
  • Advanced Tools : AI-driven retrosynthesis platforms (e.g., Reaxys) can propose novel routes, such as photochemical alkylation, to bypass traditional limitations .

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